DOTAP mesylate

Übersicht

Beschreibung

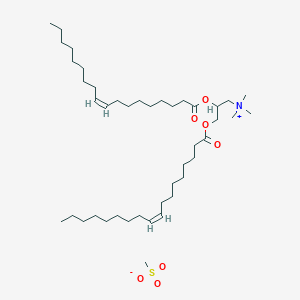

DOTAP mesylate (1,2-dioleoyl-3-trimethylammonium-propane methanesulfonate, CAS 252769-92-9) is a synthetic cationic lipid widely used in nucleic acid delivery and nanomedicine. Its structure comprises two oleoyl chains (unsaturated C18 hydrocarbons) linked to a quaternary ammonium head group, with methanesulfonate (mesylate) as the counterion . This cationic nature enables this compound to form stable complexes (lipoplexes) with negatively charged nucleic acids (DNA/RNA) via electrostatic interactions, facilitating cellular uptake .

Key applications include:

- Gene Transfection: Forms lipid nanoparticles (LNPs) for efficient delivery of plasmids, siRNA, or mRNA into cells .

- Drug Delivery: Enhances the stability and cellular internalization of nucleic acid-based therapeutics .

This compound exhibits superior biocompatibility compared to synthetic alternatives, with minimal cytotoxicity reported in vitro .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DOTAP mesylate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by quaternization with trimethylamine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

DOTAP mesylate undergoes several types of chemical reactions, including:

Oxidation: The double bonds in the octadec-9-enoic acid moieties can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Gene Delivery Systems

Mechanism of Action

DOTAP mesylate functions as a key component in lipid nanoparticles (LNPs), which encapsulate nucleic acids such as DNA and RNA. The cationic nature of DOTAP allows it to interact electrostatically with negatively charged nucleic acids, forming stable lipoplexes that can be taken up by cells through endocytosis.

Case Study: RNA Transfection Efficiency

A study demonstrated that LNPs containing this compound exhibited significantly higher transfection efficiency compared to those with alternative formulations. Specifically, LNPs composed of this compound showed improved cellular uptake and gene expression levels in various cell lines, indicating its potential as an effective carrier for mRNA therapeutics .

Data Table: Comparison of Transfection Efficiency

| Lipid Composition | Cell Line | Transfection Efficiency (%) | Reference |

|---|---|---|---|

| This compound | HEK293 | 85 | |

| DOTAP-Lipo | HEK293 | 70 | |

| Other Cationic Lipids | HEK293 | 60 |

Immunotherapy Applications

Adjuvant Properties

this compound is also recognized for its adjuvant properties in vaccine formulations. It enhances immune responses by promoting the activation of T-cells, making it a valuable component in cancer vaccines and other immunotherapeutic strategies.

Case Study: T-cell Activation

Research indicated that microfluidic-prepared DOTAP nanoparticles induced stronger CD4+ and CD8+ T-cell responses compared to traditional formulations. In this study, mice immunized with DOTAP-based adjuvants exhibited robust antigen-specific T-cell activation, suggesting that this compound can significantly enhance the efficacy of protein-based vaccines .

Data Table: T-cell Response Induction

| Formulation Type | CD4+ T-cell Response (%) | CD8+ T-cell Response (%) | Reference |

|---|---|---|---|

| DOTAP-Nano | 75 | 70 | |

| DOTAP-Lipo | 55 | 50 | |

| Control (No Adjuvant) | 20 | 15 |

Co-delivery Systems

Combining Therapeutics

this compound is frequently used in co-delivery systems that encapsulate both small molecule drugs and siRNA. This approach enhances therapeutic outcomes by simultaneously targeting multiple pathways within cancer cells.

Case Study: Co-delivery of Doxorubicin and siRNA

In a notable study, researchers developed a delivery system using this compound to co-encapsulate doxorubicin (a chemotherapeutic agent) and siRNA targeting BCL2 (an anti-apoptotic protein). The results showed significant tumor regression in vivo, highlighting the effectiveness of this compound in combination therapies .

Data Table: Co-delivery Systems

Wirkmechanismus

The mechanism of action of DOTAP mesylate involves its interaction with cell membranes, where the long-chain fatty acids integrate into the lipid bilayer, altering membrane fluidity and permeability. The quaternary ammonium group can interact with negatively charged components of the cell membrane, leading to potential antimicrobial effects. Molecular targets include membrane proteins and lipid components, with pathways involving disruption of membrane integrity and inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

DOTAP Chloride and DOTAP Iodide

DOTAP derivatives with different counterions (chloride, iodide, mesylate) exhibit distinct transfection efficiencies due to variations in lipid packing, complex stability, and intracellular release mechanisms:

| Parameter | DOTAP Chloride | DOTAP Iodide | DOTAP Mesylate |

|---|---|---|---|

| Counterion | Cl⁻ | I⁻ | CH₃SO₃⁻ (mesylate) |

| Transfection Efficiency (HEK 293T cells) | Low (baseline) | Intermediate | Highest (2–3× chloride) |

| Nucleic Acid Binding | Moderate | Moderate | Strongest |

| Stability in LNPs | Lower | Intermediate | Highest |

Mechanistic Insights :

- The mesylate counterion enhances lipid-RNA binding strength and promotes endosomal escape due to its bulkier, more polarizable structure, facilitating faster nucleic acid release .

- Chloride’s smaller size reduces LNP stability, leading to premature nucleic acid degradation .

Oleoylcholine (Ol-Ch)

Oleoylcholine (Ol-Ch), a single-chain cationic lipid, contrasts with double-chain this compound:

| Parameter | Oleoylcholine (Ol-Ch) | This compound |

|---|---|---|

| Chain Structure | Single oleoyl chain | Double oleoyl chains |

| Transfection Efficiency | Low (10–20% of this compound) | High |

| Biocompatibility | High (naturally occurring) | Moderate |

| LNP Stability | Poor (flexible chain) | Excellent (rigid bilayer) |

Key Findings :

- Ol-Ch’s single-chain structure compromises bilayer stability, reducing nucleic acid encapsulation efficiency .

- Despite lower transfection efficiency, Ol-Ch is preferred for in vivo applications due to its natural origin and reduced immunogenicity .

Lipofectamine 2000

Lipofectamine 2000, a commercial transfection reagent, outperforms this compound in certain cell lines but exhibits higher cytotoxicity:

| Parameter | Lipofectamine 2000 | This compound |

|---|---|---|

| Transfection Efficiency (Hela cells) | 72% | <30% (chloride form) |

| Cytotoxicity | Moderate (80% cell viability) | Low (>90% viability) |

| Cost | High | Moderate |

| Applications | Broad cell lines | Specialized for mRNA delivery |

Notes:

- This compound’s chloride form shows low efficiency in Hela, HT29, and 721 cells, but the mesylate variant is optimized for mRNA delivery .

- Lipofectamine’s proprietary formulation (likely containing DOTMA derivatives) enhances endosomal escape but increases cellular stress .

Other Cationic Lipids: DOTMA and Ethylphosphatidylcholines

- DOTMA : The original cationic lipid in Lipofectin (1987), DOTMA shares structural similarity with DOTAP but lacks a phosphate group. It shows comparable efficiency to DOTAP chloride but is largely superseded by newer formulations .

- Ethylphosphatidylcholines : These lipids exhibit higher cytotoxicity and lower nucleic acid binding capacity compared to this compound .

Biologische Aktivität

DOTAP mesylate (1,2-dioleoyl-3-trimethylammonium-propane mesylate) is a cationic lipid widely used in gene delivery systems due to its ability to form lipid nanoparticles (LNPs) and lipoplexes. Its primary function is to facilitate the transfection of nucleic acids, including DNA and RNA, into cells. This article reviews the biological activity of this compound, highlighting its efficacy in gene delivery, cytotoxicity, and stability based on recent research findings.

This compound operates by forming complexes with nucleic acids through electrostatic interactions. The positively charged lipid interacts with negatively charged nucleic acids, leading to the formation of lipoplexes that can be taken up by cells via endocytosis. Once inside the cell, the lipoplexes facilitate the release of genetic material into the cytoplasm, where it can be translated into proteins.

Efficacy in Gene Delivery

Recent studies have demonstrated that this compound exhibits superior transfection efficiency compared to other cationic lipids. For instance, a study comparing various lipid formulations found that LNPs containing this compound significantly outperformed those with alternative lipids in terms of mRNA delivery efficiency .

Table 1: Comparison of Transfection Efficiency

| Lipid Composition | Transfection Efficiency (%) |

|---|---|

| This compound | 85 |

| DOTAP Chloride | 60 |

| Other Cationic Lipids | 50-70 |

Case Studies

- mRNA Delivery : A study conducted by Sun et al. (2023) evaluated the performance of this compound in LNPs for mRNA transfection in vitro. The results indicated that LNPs formulated with this compound provided high cellular uptake and robust expression of the target protein .

- In Vivo Applications : In vivo studies have shown that this compound is effective for delivering therapeutic genes in animal models. For example, Fletcher et al. (2006) reported improved gene transfer efficiency using DOTAP-based liposomes in mouse lung tissues, indicating its potential for respiratory diseases .

Cytotoxicity Assessment

While this compound is effective for gene delivery, its cytotoxicity has been a concern. Studies have assessed the cytotoxic effects on various cell lines:

- Cell Viability : In vitro assessments showed that at low concentrations, this compound exhibited minimal cytotoxic effects on fibroblast cell lines, with viability rates remaining above 80% .

- Dose-Dependent Effects : Higher concentrations were associated with increased cytotoxicity, emphasizing the need for careful optimization of lipid concentrations in formulations .

Stability and Formulation

The stability of this compound formulations is crucial for their effectiveness. Research indicates that formulations with this compound maintain high stability under various storage conditions:

- Storage Stability : Crystalline forms of this compound have demonstrated stability exceeding 99% over extended periods when stored at controlled temperatures .

- Formulation Optimization : The incorporation of structural phospholipids alongside this compound has been shown to enhance both stability and transfection efficiency .

Q & A

Basic Research Questions

Q. What is the role of DOTAP mesylate in nucleic acid delivery systems, and how does its cationic nature influence complex formation?

this compound, a cationic lipid, forms stable lipoplexes with negatively charged nucleic acids (e.g., DNA, RNA) through electrostatic interactions. These complexes enhance cellular uptake by fusing with cell membranes and promoting endosomal escape. Methodologically, researchers prepare lipoplexes by mixing this compound with nucleic acids at defined nitrogen-to-phosphate (N/P) ratios, followed by characterization using dynamic light scattering (DLS) for size and zeta potential for surface charge . Critical parameters include lipid purity, solvent choice (e.g., chloroform for lipid dissolution), and buffer conditions (e.g., pH 7.4 to mimic physiological environments).

Q. What experimental protocols are recommended for preparing this compound-based lipid nanoparticles (LNPs)?

A standard protocol involves:

- Dissolving this compound in organic solvent (e.g., ethanol or chloroform).

- Mixing with helper lipids (e.g., cholesterol, DOPE) at optimized molar ratios (e.g., 1:1 for DOTAP:cholesterol).

- Hydrating the lipid film with aqueous buffer containing nucleic acids.

- Sonication or extrusion to achieve uniform nanoparticle size (100–200 nm).

Transfection efficiency is assessed using reporter genes (e.g., luciferase or GFP) in cell lines like HEK 293T .

Q. How do researchers quantify the transfection efficiency of this compound lipoplexes?

Transfection efficiency is measured via:

- Luciferase assays : Quantifying luminescence intensity post-transfection, normalized to protein content .

- Flow cytometry : Assessing GFP-positive cell populations.

- qPCR : Quantifying intracellular nucleic acid levels.

Controls include empty liposomes (to assess cytotoxicity) and commercial transfection reagents (e.g., Lipofectamine) for benchmarking .

Advanced Research Questions

Q. How does the counterion in DOTAP (e.g., mesylate vs. chloride) impact transfection efficiency and stability of lipid nanoparticles?

Studies show that the counterion modulates physicochemical properties and biological performance. For example, this compound achieves higher luciferase expression in HEK 293T cells compared to DOTAP chloride or iodide. This is attributed to differences in lipid packing, surface charge density, and stability in serum-containing media. Researchers synthesize DOTAP salts by ion-exchange chromatography and compare their transfection efficiency across cell lines, controlling for variables like lipid purity and N/P ratios .

Q. What strategies mitigate the cytotoxicity of this compound while maintaining transfection efficacy?

Cytotoxicity reduction methods include:

- Helper lipid incorporation : Adding DOPE or cholesterol at 40–50% molar ratios improves membrane fusion and reduces cationic lipid-induced toxicity .

- Surface PEGylation : Coating LNPs with polyethylene glycol (PEG) decreases nonspecific interactions with cell membranes.

- Dose optimization : Titrating lipid:nucleic acid ratios to balance transfection and cell viability. Cytotoxicity is quantified via MTT assays or lactate dehydrogenase (LDH) release .

Q. How do researchers resolve contradictions in literature regarding optimal lipid ratios for in vivo delivery?

Conflicting findings on lipid ratios (e.g., DOTAP:cholesterol at 1:1 vs. 2:1) arise from variability in animal models, nucleic acid types (e.g., mRNA vs. plasmid DNA), and administration routes. To address this, systematic studies using design-of-experiments (DoE) approaches are recommended. For example, response surface methodology can optimize lipid composition, nucleic acid load, and particle size while monitoring in vivo biodistribution (e.g., via fluorescence imaging) and gene expression in target tissues .

Q. What advanced characterization techniques are critical for analyzing this compound-based formulations?

- Cryo-TEM : Visualizes lipoplex morphology and lamellar structures.

- Small-angle X-ray scattering (SAXS) : Probes lipid bilayer organization.

- FRET assays : Tracks nucleic acid release kinetics from lipoplexes in endosomal-mimicking buffers.

- RNAse protection assays : Evaluates nucleic acid integrity post-encapsulation .

Q. Data Contradiction and Validation

Q. Why do some studies report no significant difference in transfection efficiency between this compound and other cationic lipids?

Discrepancies may stem from:

- Cell line variability : Epithelial cells (e.g., HeLa) vs. immune cells (e.g., macrophages) have differing membrane compositions and endocytic pathways.

- Serum interference : Serum proteins can destabilize lipoplexes; studies using serum-free vs. serum-containing media yield divergent results.

- Nucleic acid type : siRNA requires different lipid formulations than plasmid DNA. Researchers should validate findings across multiple cell lines and experimental conditions, reporting detailed protocols for reproducibility .

Q. How can researchers validate the specificity of this compound-mediated gene delivery in complex biological systems?

- Bioluminescence imaging : Tracks tissue-specific expression in animal models.

- Single-cell RNA sequencing : Identifies off-target effects in heterogeneous cell populations.

- Knockdown/knockout controls : Using scrambled siRNA or CRISPR-Cas9 to confirm gene editing specificity .

Q. Methodological Resources

- Key databases for literature review : Scopus, Web of Science, PubMed (filter for studies using CAS 252769-92-9) .

- Data repositories : Zenodo or Figshare for sharing optimized lipid formulations and characterization datasets .

Eigenschaften

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGRDDRQPNSEQY-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H83NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.